molecular formula C14H9NO5 B5553565 [2-(Furan-2-yl)-4-oxo-3,1-benzoxazin-6-yl] acetate

[2-(Furan-2-yl)-4-oxo-3,1-benzoxazin-6-yl] acetate

Cat. No.: B5553565
M. Wt: 271.22 g/mol
InChI Key: YMSZOEWYXREGFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Furan-2-yl)-4-oxo-3,1-benzoxazin-6-yl] acetate is a complex organic compound that belongs to the class of benzoxazines and furans This compound is characterized by its unique structure, which includes a furan ring, a benzoxazine ring, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Furan-2-yl)-4-oxo-3,1-benzoxazin-6-yl] acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-furylamine with phthalic anhydride can lead to the formation of the benzoxazine ring, which is then acetylated to yield the final product. The reaction conditions often involve the use of solvents like toluene or acetic acid and catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization and acetylation processes .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

[2-(Furan-2-yl)-4-oxo-3,1-benzoxazin-6-yl] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furan derivatives, alcohols, and substituted benzoxazines, which can be further utilized in various applications .

Scientific Research Applications

Chemistry

In chemistry, [2-(Furan-2-yl)-4-oxo-3,1-benzoxazin-6-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and pathways, making it a candidate for therapeutic applications .

Medicine

In medicine, this compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a valuable compound for drug development .

Industry

In the industrial sector, this compound is used in the production of polymers and resins. Its unique chemical properties contribute to the development of materials with enhanced durability and performance .

Mechanism of Action

The mechanism of action of [2-(Furan-2-yl)-4-oxo-3,1-benzoxazin-6-yl] acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring and benzoxazine moiety play crucial roles in binding to these targets, leading to the modulation of various biological pathways. For instance, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(Furan-2-yl)-4-oxo-3,1-benzoxazin-6-yl] acetate apart from these similar compounds is its unique combination of a furan ring, benzoxazine ring, and acetate group. This combination imparts distinct chemical and biological properties, making it a versatile compound with a wide range of applications .

Properties

IUPAC Name

[2-(furan-2-yl)-4-oxo-3,1-benzoxazin-6-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO5/c1-8(16)19-9-4-5-11-10(7-9)14(17)20-13(15-11)12-3-2-6-18-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSZOEWYXREGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601320780
Record name [2-(furan-2-yl)-4-oxo-3,1-benzoxazin-6-yl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203568
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

384364-20-9
Record name [2-(furan-2-yl)-4-oxo-3,1-benzoxazin-6-yl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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